N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-chlorobenzyl bromide with 2-aminothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
- N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Uniqueness
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups and structural features. The presence of both the thiazole ring and the phenylacetamide moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-4-7-14(9-15)10-16-12-20-18(23-16)21-17(22)11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCNUTBZWFDVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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